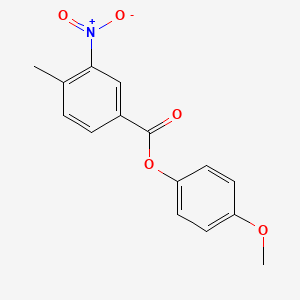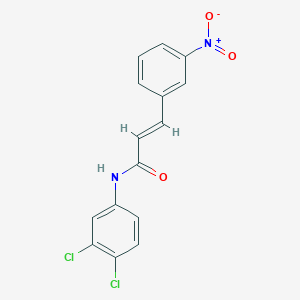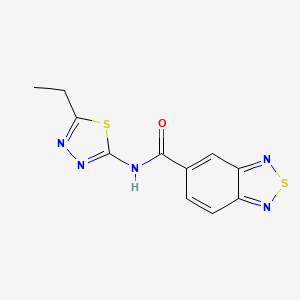![molecular formula C19H25N3 B5645967 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE](/img/structure/B5645967.png)
1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-ethylphenylmethyl group and a pyridin-3-ylmethyl group, making it a molecule of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi reaction: This multicomponent reaction is another route to synthesize piperazine derivatives.
Ring opening of aziridines under the action of N-nucleophiles: This method provides a pathway to form substituted piperazines.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, making the process cost-effective and scalable.
Analyse Chemischer Reaktionen
1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE can be compared with other piperazine derivatives, such as:
1-methyl-4-(3-pyridinyl)piperazine: This compound has similar structural features but lacks the 4-ethylphenylmethyl group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is used in the treatment of leukemia and has a different substitution pattern on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-2-17-5-7-18(8-6-17)15-21-10-12-22(13-11-21)16-19-4-3-9-20-14-19/h3-9,14H,2,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYSFJIUQJCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
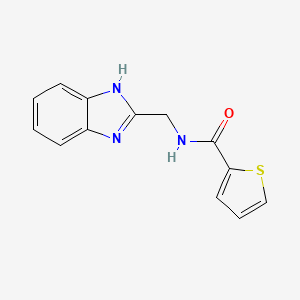
![[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B5645900.png)
![[(4-bromophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B5645907.png)
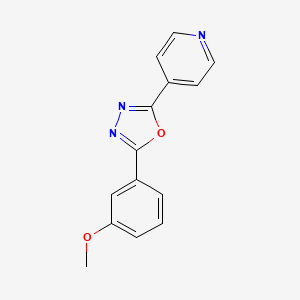
![2-(3-Methylbut-2-enyl)-8-(1-methylimidazol-4-yl)sulfonyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645918.png)
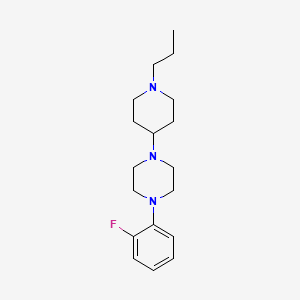
![3-methyl-3-phenyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5645931.png)
![N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide](/img/structure/B5645939.png)

![1-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B5645951.png)
![3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5645955.png)
